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Compound of Interest

Compound Name: 2,3-Dichloro-6-methylquinoxaline

Cat. No.: B182540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with a wide range of therapeutic potential, including anticancer,

antimicrobial, and anxiolytic activities. Early assessment of Absorption, Distribution,

Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery pipeline to

identify candidates with favorable pharmacokinetic profiles and minimize late-stage attrition.

This guide provides a comparative overview of in-silico ADME predictions for novel quinoxaline

compounds, supported by data from various studies and detailed methodologies of commonly

used prediction tools.

Quantitative Data Summary
The following tables summarize the predicted ADME properties of various series of novel

quinoxaline derivatives from recent studies. These tables are designed for easy comparison of

the drug-like properties of compounds with different therapeutic applications.

Table 1: Predicted ADME Properties of Anticancer Quinoxaline Derivatives
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Experimental Protocols: In-Silico ADME Prediction
Tools
A variety of web-based tools and software are available for the in-silico prediction of ADME

properties. These platforms utilize sophisticated algorithms, including quantitative structure-

activity relationship (QSAR) models and machine learning, to estimate the pharmacokinetic

profiles of small molecules. Below are the general methodologies for three widely used tools.

SwissADME
SwissADME is a free and user-friendly web tool that provides predictions for physicochemical

properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Input: The user provides the chemical structure of the compound(s) of interest, typically in

the form of a SMILES (Simplified Molecular Input Line Entry System) string or by drawing the

structure directly on the web interface.

Methodology: The platform calculates a wide range of descriptors and employs a collection

of predictive models. For instance, the BOILED-Egg model provides an intuitive visualization

of gastrointestinal absorption and blood-brain barrier penetration. It also predicts parameters

like water solubility, cytochrome P450 (CYP) inhibition, and adherence to various drug-

likeness rules (e.g., Lipinski, Ghose, Veber).

Output: The results are presented in a comprehensive and interactive format, with graphical

representations like the Bioavailability Radar, which allows for a quick assessment of the

drug-likeness of a molecule.

pkCSM
pkCSM is another freely accessible web server that predicts a wide range of pharmacokinetic

and toxicological properties of small molecules based on their graph-based signatures.

Input: Similar to SwissADME, the input is the chemical structure, usually as a SMILES string.

Methodology: pkCSM uses graph-based signatures to encode the chemical structure and

then applies predictive models for various ADMET properties. These models are built on

large datasets of experimentally determined values. The predicted parameters include
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absorption (e.g., water solubility, Caco-2 permeability, intestinal absorption), distribution (e.g.,

BBB permeability, plasma protein binding), metabolism (e.g., CYP substrates and inhibitors),

excretion (e.g., total clearance), and toxicity (e.g., AMES toxicity, hepatotoxicity).

Output: The predictions are provided in a tabular format, detailing the predicted value and

the units for each parameter.

PreADMET
PreADMET is a web-based application that predicts ADME and toxicity data for drug

candidates.

Input: The user can input the chemical structure in various formats, including SMILES and

MOL files.

Methodology: PreADMET utilizes a combination of molecular descriptors and machine

learning models to predict a range of ADMET properties. It offers predictions for parameters

such as Caco-2 cell permeability, MDCK cell permeability, human intestinal absorption (HIA),

blood-brain barrier (BBB) penetration, plasma protein binding, and potential for

carcinogenicity and mutagenicity.

Output: The results are presented in a detailed report, often including a classification of the

compound's likely behavior for each predicted parameter (e.g., low, medium, or high

permeability).

Mandatory Visualizations
Signaling Pathways
Many quinoxaline derivatives exert their therapeutic effects by modulating specific signaling

pathways. Understanding these pathways is crucial for rational drug design and development.

Below are diagrams of two key signaling pathways often targeted by anticancer quinoxaline

compounds, generated using the DOT language for Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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